2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde
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Overview
Description
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is a type of monosaccharide where one or more hydroxyl groups (-OH) are replaced by an amino group (-NH2). Amino sugars are essential components of biomolecules like glycoproteins and glycolipids . They play crucial roles in the structure and function of biomolecules, such as nucleic acids and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino sugars, including amino sugar U 7, often involves the stereoselective glycosylation of amino sugars. This process can be challenging due to the competitive coordination of the amine to the Lewis acid promoter . One common method involves the use of p-nitrobenzenesulfonyl chloride (NsCl)-silver triflate-triethylamine and N,N-dimethylacetamide (DMA) as the activating system .
Industrial Production Methods
Industrial production of amino sugars typically involves high-performance liquid chromatography (HPLC) for quantification and separation . The process includes ortho-phthaldialdehyde (OPA) pre-column derivatization and fluorescence detection .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: Amino sugars can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert amino sugars to their corresponding alcohols.
Substitution: Amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, silver triflate, and triethylamine . Reaction conditions often involve mild temperatures and specific pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include glycosides, amino alcohols, and amino acids .
Scientific Research Applications
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex glycoconjugates and as a building block for various chemical compounds.
Biology: Plays a role in the structure and function of biomolecules like glycoproteins and glycolipids.
Medicine: Incorporated in antibiotics such as erythromycin and other aminoglycoside antibiotics.
Industry: Used in agricultural antibiotics and as indicators for microbial residues in soil and plant material.
Mechanism of Action
The mechanism of action of amino sugar U 7 involves its role in glycoprotein metabolism. The amino sugar derivatives are vital for the function of articular cartilage and other biological processes .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A derivative of glucosamine involved in glycoprotein metabolism.
Sialic acid: Plays a role in cell recognition and adhesion.
Aminoglycosides: A class of antimicrobial compounds that inhibit bacterial protein synthesis.
Uniqueness
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is unique due to its specific structure and the presence of an amino group replacing a hydroxyl group. This structural uniqueness allows it to participate in various biochemical processes and makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88760-87-6 |
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Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde |
InChI |
InChI=1S/C6H10N2O4/c7-2(1-9)3-4(10)5(11)6(12)8-3/h1-5,10-11H,7H2,(H,8,12)/t2?,3-,4+,5+/m1/s1 |
InChI Key |
OXSJRTPNEMJVKX-UOODXVIRSA-N |
Isomeric SMILES |
C(=O)C([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)N |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)N |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)N |
Synonyms |
2,3-diamino-2,3-dideoxy-D-glucofuranurano-6,3-lactam amino sugar U 7 U-7 amino suga |
Origin of Product |
United States |
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